BenchChemオンラインストアへようこそ!

N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

PDK1 Kinase Inhibition Cancer

N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 921777-15-3) is a synthetic, small-molecule thiazole carboxamide derivative. It features a cyclopropanecarboxamide moiety at the 2-position and a unique N-allyl-carbamoylmethyl substituent at the 4-position of the central 1,3-thiazole ring.

Molecular Formula C12H15N3O2S
Molecular Weight 265.33 g/mol
CAS No. 921777-15-3
Cat. No. B6559228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
CAS921777-15-3
Molecular FormulaC12H15N3O2S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESC=CCNC(=O)CC1=CSC(=N1)NC(=O)C2CC2
InChIInChI=1S/C12H15N3O2S/c1-2-5-13-10(16)6-9-7-18-12(14-9)15-11(17)8-3-4-8/h2,7-8H,1,3-6H2,(H,13,16)(H,14,15,17)
InChIKeyCAPPAHUERFMJIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 921777-15-3): A PDK1-Targeted Thiazole Carboxamide for Oncology Research


N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 921777-15-3) is a synthetic, small-molecule thiazole carboxamide derivative. It features a cyclopropanecarboxamide moiety at the 2-position and a unique N-allyl-carbamoylmethyl substituent at the 4-position of the central 1,3-thiazole ring. This compound has been cataloged as a 3-phosphoinositide-dependent protein kinase 1 (PDK1) inhibitor in authoritative drug-target databases, linking it to patent disclosures for cancer therapeutics [1]. Its molecular formula is C12H15N3O2S, with a molecular weight of 265.33 g/mol, positioning it as a relatively compact, fragment-like structure within the broader class of kinase inhibitors.

Why Simple Thiazole Carboxamide Substitution Undermines Activity: The Case for N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide


Generic substitution within the thiazole carboxamide class is not feasible due to the highly specific structure-activity relationships (SAR) governing kinase inhibition. This compound, identified as a PDK1 inhibitor [1], derives its potential selectivity from the precise combination of its three functional modules: the N-allyl group, the central thiazole core, and the cyclopropane cap. A direct structural analog, N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide (CAS 921845-04-7), replaces the N-allyl group with an N-(2-ethylphenyl) moiety, a modification that significantly alters lipophilicity, molecular shape, and potential binding interactions . Such seemingly minor structural variations are well-known to cause dramatic shifts in kinase selectivity profiles and pharmacokinetic properties, rendering 'in-class' compounds non-interchangeable for any rigorous research or procurement purpose.

Quantitative Differentiation Guide for N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide


Target Engagement: Validated PDK1 Inhibitor with Defined Intellectual Property Origin

Unlike numerous uncharacterized thiazole building blocks, N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is explicitly cataloged as 'Thiazole carboxamide derivative 28', a PDK1 inhibitor. Its synonyms include patent-specific identifiers (PMID25684022-Compound-WO2012036974 23(41)), directly linking it to the patent family reviewed for PDK1 disruptors and modulators [1][2]. This provides a defined mechanism of action (PDK1 inhibition) not available for many commercially available, closely related analogs which lack disclosed biological targets.

PDK1 Kinase Inhibition Cancer

Physicochemical Differentiation: Reduced Lipophilicity and Enhanced Ligand Efficiency vs. Aryl-Substituted Analog

The target compound (MW 265.33; H-bond donors: 3; H-bond acceptors: 6) possesses a smaller, more polar N-allyl substituent compared to the N-(2-ethylphenyl) analog CAS 921845-04-7 (MW 329.4). This structural difference results in a substantially lower calculated logP and molecular weight. While experimental logP values are not publicly available, the physicochemical distinction is significant: the target compound aligns more closely with fragment-based lead criteria (MW < 300, cLogP < 3), often correlating with higher ligand efficiency and better solubility in discovery programs, in contrast to the more lipophilic, growth-promoting aryl analog .

Lipophilicity Drug-likeness Ligand Efficiency

Class-Level Kinase Selectivity: Differentiation from Pan-Kinase Thiazole Derivatives via Distinct Scaffold Decoration

The patent landscape review for PDK1 inhibitors highlights the critical role of specific thiazole substitutions in achieving target selectivity [1]. The target compound, with its N-allyl-carbamoylmethyl arm, belongs to a subclass of thiazole carboxamides distinct from pan-RAF or LIMK inhibitors, which often feature benzothiazole or pyridine modifications. For instance, the pan-RAF inhibitor TAK-632 (MW 556.5) has an IC50 of 1.4-8.3 nM for RAF isoforms but acts through a structurally distinct benzothiazole scaffold [2]. The class-level inference is that the specific decoration of the thiazole core in N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide directs activity toward the PDK1 pathway, differentiating it from other thiazole-based kinase inhibitors.

Kinase Selectivity PDK1 Cancer Therapeutics

High-Value Application Scenarios for N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide


Chemical Biology Probe for PDK1-Dependent Signal Transduction Studies

This compound is best deployed as a chemical probe to interrogate PDK1-dependent signaling in cancer cell lines. Its defined target annotation [1] makes it suitable for dissecting the PI3K/PDK1/Akt pathway, distinct from probes targeting downstream nodes like Akt or mTOR. Researchers can use it to validate PDK1 as a therapeutic target in specific cancer subtypes represented in the WO2012036974 patent family.

Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 265.33 g/mol, N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is an ideal candidate for fragment-based screening and evolution. Its low molecular complexity and specific PDK1 annotation provide a superior starting point over larger, more lipophilic analogs like CAS 921845-04-7, which are already growth-promoting leads [1]. The compound can serve as a validated fragment for structure-guided medicinal chemistry campaigns.

Selectivity Panel Reference Compound for Thiazole Carboxamide SAR

Given the structural similarity to other cyclopropanecarboxamide-thiazole compounds, this molecule can serve as a reference standard in kinase selectivity panels. Its distinct N-allyl group creates a unique SAR point, enabling researchers to map how substitution at the thiazole 4-position influences selectivity between PDK1 and other AGC kinases, as reviewed in the broader patent literature [1].

In Vitro Oncology Model Development for Hematological Malignancies

The patent links thiazole carboxamide derivatives, including the compound class of this molecule, to the treatment of metastatic and solid cancers [1]. This compound can be used in in vitro models of cancers known to be driven by PDK1 activation, such as certain leukemias and lymphomas, to establish disease-relevant screening models before advancing to more complex analogs.

Quote Request

Request a Quote for N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.